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Compound of Interest

Compound Name: Dinitrosopentamethylenetetramine

Cat. No.: B087232

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of
Dinitrosopentamethylenetetramine (DPT), a compound of interest in various industrial and
research applications. This document outlines the methodologies for Fourier-Transform Infrared
Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) and
presents available spectral data to aid in the characterization and identification of this molecule.

Introduction

Dinitrosopentamethylenetetramine (CAS No: 101-25-7), systematically named 3,7-dinitroso-
1,3,5,7-tetrazabicyclo[3.3.1]nonane, is a chemical compound with the molecular formula
CsH1oNeO:2. It is recognized for its applications as a blowing agent in the rubber and plastics
industries. A thorough spectral analysis is crucial for its quality control, stability studies, and for
understanding its chemical behavior in various matrices. This guide details the key
spectroscopic techniques used for its structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and
elemental composition of a compound, as well as elucidating its structure through
fragmentation patterns.

Data Presentation
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The electron ionization mass spectrum of Dinitrosopentamethylenetetramine exhibits a
characteristic fragmentation pattern. The molecular ion peak is observed at m/z 186. Key
fragment ions are summarized in the table below.[1]

m/z Relative Intensity (%) Proposed Fragment
42 100.0 [C2HaN]*

112 17.4 [M - NO - NzH2]*

100 10.9 [CaHeN3]*

98 9.1 [CaHaN3]*

128 1.4 [M - N20O2]*

Data sourced from ChemicalBook MS-NW-9016.[1]

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)

A common method for the analysis of DPT is Gas Chromatography coupled with Mass
Spectrometry (GC-MS).

Sample Preparation:

o For samples soluble in organic solvents, accurately weigh 500 to 1,000 mg of the sample.
e Disperse the sample in 5.0 mL of dichloromethane (CHzCl2).

« Filter the solution through a 0.2 um PTFE syringe filter into a GC vial.

Instrumentation and Parameters:

e Gas Chromatograph: Agilent 7890B GC System or equivalent.

e Mass Spectrometer: Agilent 5977A MSD or equivalent single or triple quadrupole mass
spectrometer.
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« Injection Mode: Splitless liquid injection.
e Inlet Temperature: 250 °C.
e Carrier Gas: Helium at a constant flow rate of 1 mL/min.

o Oven Temperature Program: Initial temperature of 70 °C held for 4 minutes, then ramped at
20 °C/min to 240 °C and held for 3.5 minutes.

e lon Source: Electron lonization (El) at 70 eV.
e MS Source Temperature: 230 °C.
e Quadrupole Temperature: 150 °C.

e Acquisition Mode: Full Scan (e.g., m/z 40-300) for identification or Selected lon Monitoring

(SIM) for quantification.

Data Analysis
(Spectrum & RT)

Click to download full resolution via product page
GC-MS Experimental Workflow

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Data Presentation

The FTIR spectrum of Dinitrosopentamethylenetetramine shows characteristic absorption
bands for its functional groups. While a complete public peak list is not readily available, key
absorptions have been reported.
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Wavenumber (cm~?) Assignment
~1540 N-O stretch (nitrosamine)
~1340 C-N stretch

Note: These values are approximate and can vary slightly based on the sample preparation

and instrument.

Experimental Protocol: KBr Pellet Method

The potassium bromide (KBr) pellet technique is a common method for analyzing solid

samples.

Sample Preparation:

Dry spectroscopy-grade KBr powder in an oven to remove any moisture.
In an agate mortar, grind 1-2 mg of the DPT sample to a fine powder.
Add approximately 100-200 mg of the dried KBr powder to the mortar.

Gently but thoroughly mix the DPT and KBr powders with a pestle until a homogeneous
mixture is obtained.

Transfer the mixture to a pellet-forming die.

Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes to
form a thin, transparent pellet.

Instrumentation and Parameters:

Spectrometer: A Fourier-transform infrared spectrometer (e.g., PerkinElmer, Thermo Nicolet).
Spectral Range: 4000-400 cm™1,
Resolution: 4 cm™2.

Scans: Typically 16 or 32 scans are co-added to improve the signal-to-noise ratio.
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¢ Background: A background spectrum should be collected using a pure KBr pellet.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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